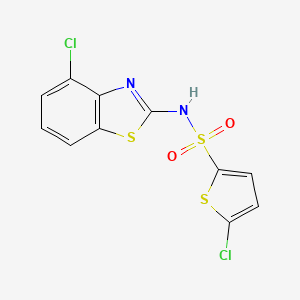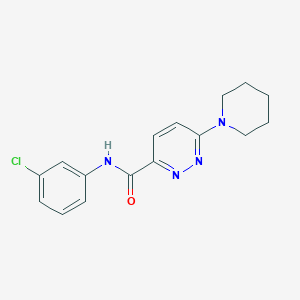
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as N-BMPPPC, is a novel and promising compound in pharmacology and medicinal chemistry. It is a member of the pyridazine-3-carboxamide family, which are small molecules that have been studied for their potential applications in drug discovery and development. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, anti-cancer, and anti-microbial effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and metabolic syndrome.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been widely studied for its potential applications in drug discovery and development. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, anti-cancer, and anti-microbial effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and metabolic syndrome. In addition, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory mediators, and its inhibition has been linked to the reduction of inflammation and pain.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory mediators, and its inhibition has been linked to the reduction of inflammation and pain. In addition, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been shown to possess antimicrobial activity, which may be due to its ability to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, anti-cancer, and anti-microbial effects. It has also been shown to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In addition, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been found to possess cardioprotective, neuroprotective, and hepatoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in laboratory experiments include its easy synthesis, mild reaction conditions, and wide range of biological activities. However, there are some limitations to its use in laboratory experiments. For example, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not yet fully understood. In addition, it is not yet approved for clinical use and further research is needed to evaluate its safety and efficacy.
Orientations Futures
The potential applications of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide are vast and there are numerous future directions for research. These include further investigation into its mechanism of action, pharmacokinetics and pharmacodynamics, and safety and efficacy. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer, cardiovascular diseases, neurological disorders, and metabolic syndrome. Other potential future directions include the development of novel delivery systems for N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide and the exploration of its potential synergistic effects with other compounds.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 4-bromo-3-methylphenyl pyridazine-3-carboxylic acid with piperidine to form the desired N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. The second step involves the reaction of the N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide with the appropriate reagent to form the desired product. The reaction conditions for the synthesis of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide are mild and can be easily optimized for different applications.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-12-11-13(5-6-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRSMVQQDYRJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)


![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)


